Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-2-16-7(13)5-3-6-10-8(14)11-9(15)12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYAUHVRYDQIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Activity
Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate (CAS No. 54449-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉N₃O₄
- Molecular Weight : 223.19 g/mol
- Structure : The compound features a pyrrolo-triazine core which is significant for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo-triazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown stronger cytotoxic activity than standard chemotherapy agents like cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .
- Mechanisms of Action :
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study evaluated the cytotoxic effects of a series of triazine derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values lower than those of cisplatin, suggesting enhanced efficacy. Notably:
- Compound 3b demonstrated significant apoptosis induction via caspase pathways and showed a marked increase in ROS levels which are critical for triggering apoptotic signaling .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of pyrrolo-triazine derivatives highlighted the importance of specific functional groups in enhancing biological activity. The presence of electron-withdrawing groups was found to improve the potency against cancer cells while minimizing effects on normal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Compound 2a | Cytotoxicity | MCF-7 | < 0.25 | Apoptosis via caspase activation |
| Compound 3b | Cytotoxicity | MDA-MB-231 | < 0.5 | ROS generation and autophagy induction |
| Ethyl ester | Antiproliferative | A431 | Not specified | Inhibition of cell proliferation |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]-1,3,5-triazine compounds exhibit significant antimicrobial properties. Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate has been studied for its effectiveness against various bacterial strains. For instance:
- Antibacterial Studies : Various studies have shown that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that this compound could be developed into a novel antibacterial agent.
Anticancer Properties
Compounds within the pyrrolo[1,2-a]-1,3,5-triazine class have been evaluated for anticancer activity. Studies have demonstrated their potential to induce apoptosis in cancer cells and inhibit tumor growth. This compound may serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of triazine derivatives have been documented extensively. This compound could potentially reduce inflammation by modulating pathways involved in inflammatory responses .
Pesticidal Properties
The structural characteristics of this compound suggest it may have applications in agrochemicals as a pesticide or herbicide. Research into similar compounds has shown promising results in controlling plant pathogens and pests .
Plant Growth Regulation
There is emerging evidence that certain triazine derivatives can act as growth regulators in plants. This compound may influence plant growth patterns and stress responses . This aspect could be explored further for agricultural enhancements.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Evaluation
A study conducted on pyrrolo[1,2-a]-1,3,5-triazine derivatives demonstrated their effectiveness against E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth when treated with these compounds.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various triazine derivatives on breast cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability and induced apoptosis.
Q & A
Q. What are the established synthetic routes for Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate?
The compound is synthesized via a one-pot reaction between ethyl bromopyruvate and substituted 1,3,5-triazine-2,4(1H,3H)-diones. For example, reacting ethyl bromopyruvate with 6-methyl- or 6-benzyl-substituted triazinediones under reflux in dry dioxane yields the target compound with moderate efficiency (45–55% yield). Key factors include maintaining an inert atmosphere (argon) and controlled reaction times (12–24 hours) to avoid side products .
Q. What spectroscopic techniques are recommended for structural characterization?
A combination of 1H/13C NMR , IR , and HRMS is critical.
- NMR : Assign chemical shifts to confirm the pyrrolo-triazine core and ester group. For example, the ester carbonyl typically appears near δ 165–170 ppm in 13C NMR .
- IR : Look for carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxo and ester groups .
- HRMS : Validate molecular formula accuracy (e.g., [M+H]+ calculated within 1 ppm error) .
Q. How is purity assessed during synthesis?
Purity is determined via melting point analysis (e.g., 215–245°C for analogs) and chromatographic methods (flash chromatography with EtOAc/light petroleum gradients). Percent yields (e.g., 51–55%) and HRMS discrepancies (<1 ppm) further confirm purity .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
Low yields (≤55%) may arise from competing side reactions or incomplete cyclization. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Replace dioxane with polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature Gradients : Use stepwise heating (e.g., 80°C → 120°C) to control reaction kinetics .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Contradictions often stem from impurities or solvent effects. Mitigation steps:
- Repetitive Recrystallization : Use EtOAc/hexane mixtures to isolate pure crystals.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-13C couplings.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 7-chloromethyl derivatives) to validate assignments .
Q. What computational tools aid in predicting the compound’s reactivity or bioactivity?
- DFT Calculations : Model charge distribution to identify nucleophilic/electrophilic sites (e.g., C7 carboxylate as a reactive handle).
- Molecular Docking : Predict binding affinity to biological targets (e.g., GSK-3β kinase) using PyMOL or AutoDock. Structural analogs (e.g., triazolopyrimidine carboxylates) show inhibitory activity against kinases, suggesting potential therapeutic relevance .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.
- Metabolic Profiling : Use liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most analogs) .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Synthesize analogs with substituents at the pyrrolo-triazine C3 or C7 positions.
- Bioassays : Test inhibitory activity against kinases (e.g., GSK-3β) using ATP-competitive assays.
- Data Correlation : Use multivariate regression to link electronic (Hammett σ) or steric (Taft Es) parameters to bioactivity .
Q. What analytical workflows address batch-to-batch variability?
- QC/QA Protocols : Implement in-process checks (e.g., TLC at 1-hour intervals) during synthesis.
- Statistical Process Control (SPC) : Track yield, purity, and spectral consistency across batches using control charts.
- DoE (Design of Experiments) : Identify critical parameters (e.g., reaction time, solvent ratio) via factorial design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
